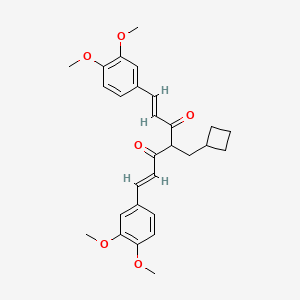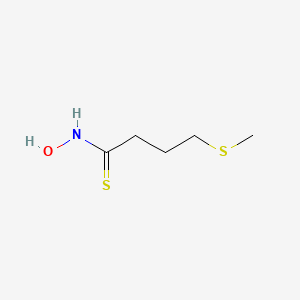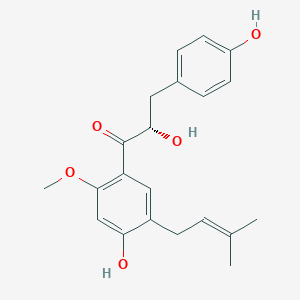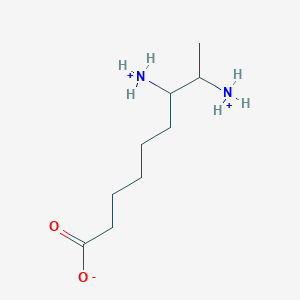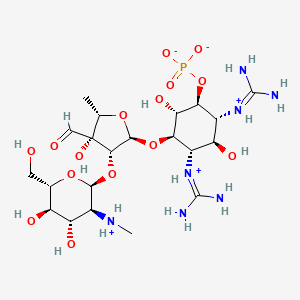
Streptomycin 6-phosphate(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycin 6-phosphate(1+) is conjugate acid of streptomycin 6-phosphate arising from deprotonation of the phosphate OH groups and protonation of the secondary amino and both guanidino groups; major species at pH 7.3. It is a conjugate acid of a streptomycin 6-phosphate.
Applications De Recherche Scientifique
Enzyme Synthesis and Characterization
Streptomycin 6-phosphate(1+) is related to myo-inositol-1-phosphate synthase found in Streptomyces griseus, which is important for cyclizing D-glucose 6-phosphate. This enzyme, notable for its instability and requirement of a divalent metal ion, represents a unique instance of this enzyme type in a prokaryotic organism (Pittner et al., 1979).
Antibiotic Resistance Mechanisms
Research has focused on the cloning and expression of enzymes like APH(6)-Ia and APH(6)-Id, which inactivate streptomycin by attaching a phosphate group to it. This process, known as phosphotransferase action, is crucial in understanding bacterial resistance to streptomycin (Collins et al., 2007).
Impact on Microbial Metabolism
Streptomycin's effects on phosphorus metabolism in Bacillus subtilis have been studied, revealing interference with the accumulation of phosphate esters in cells and the utilization of phosphorus compounds from the medium (Mandal & Majumdar, 1969).
Phosphorylation Studies
Streptomycin 6-phosphate(1+) is involved in phosphorylation research, particularly in studies on Streptomyces griseus enzymes that phosphorylate streptomycin and its derivatives (Walker & Škorvaga, 1973).
Genetic and Biochemical Studies
Genetic studies have demonstrated that Streptomyces griseus has genes contributing to self-protection against streptomycin, involving streptomycin 6-phosphotransferase (Nimi, 1997).
Biosynthetic Pathways
Research on lincomycin A biosynthesis in Streptomyces lincolnensis has identified key intermediates and enzymatic transformations, providing insights into the broader biosynthetic pathways involving compounds like streptomycin 6-phosphate(1+) (Lin et al., 2014).
Nucleotide Sequence Analysis
The nucleotide sequence analysis of streptomycin production genes in Streptomyces griseus, including those encoding enzymes affecting streptomycin 6-phosphate(1+), provides insights into the molecular mechanisms of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).
Propriétés
Nom du produit |
Streptomycin 6-phosphate(1+) |
|---|---|
Formule moléculaire |
C21H41N7O15P+ |
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneazaniumyl)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
Clé InChI |
BWVNOTYEDMJNDA-TWBNDLJKSA-O |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



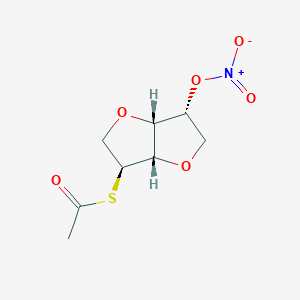
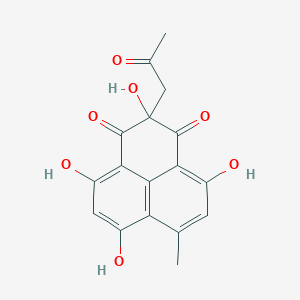
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
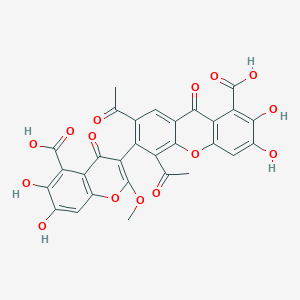
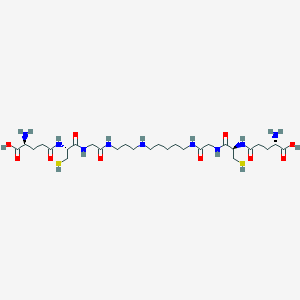
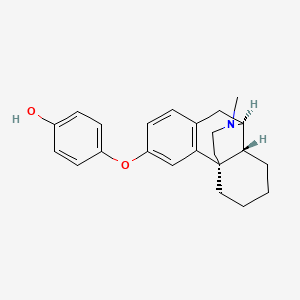
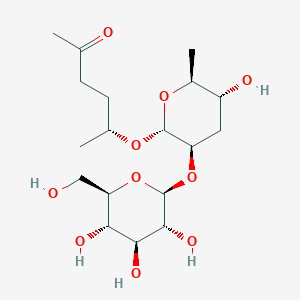
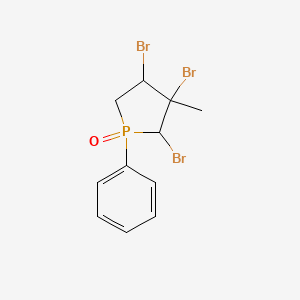
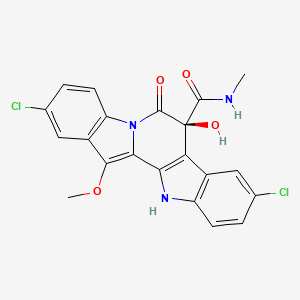
![Calix[5]furan](/img/structure/B1264203.png)
